molecular formula C20H20ClF3N2O B2546150 2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2034486-37-6

2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2546150
CAS No.: 2034486-37-6
M. Wt: 396.84
InChI Key: MZTJBUHQIBCSIH-UHFFFAOYSA-N
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Description

The compound 2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic small molecule featuring a tetrahydroisoquinoline core fused with an azetidine ring substituted by a 3-(trifluoromethyl)benzoyl group. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Key structural attributes:

  • Tetrahydroisoquinoline core: A partially saturated bicyclic system common in bioactive molecules, contributing to rigidity and π-π stacking interactions.
  • 3-(Trifluoromethyl)benzoyl group: Enhances lipophilicity and metabolic stability via the electron-withdrawing trifluoromethyl group.

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O.ClH/c21-20(22,23)17-7-3-6-15(10-17)19(26)25-12-18(13-25)24-9-8-14-4-1-2-5-16(14)11-24;/h1-7,10,18H,8-9,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTJBUHQIBCSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC(=CC=C4)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also crucial to minimize environmental impact and enhance safety.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azetidine ring and tetrahydroisoquinoline moiety contribute to its binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Structural Analogs Identified in Evidence

The evidence highlights several tetrahydroisoquinoline derivatives with distinct substituents (Table 1). None directly match the target compound’s azetidine-benzoyl motif, but structural parallels allow inferring differences in physicochemical and pharmacological properties.

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents/Functional Groups Key Differences vs. Target Compound Hypothesized Impact on Properties
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride Tetrahydroisoquinoline -CF₃ at position 6 Lacks azetidine-benzoyl group Reduced conformational rigidity; lower lipophilicity
1-(1H-Indol-3-yl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline Indole and phenyl groups Bulky aromatic substituents Altered solubility; potential for varied receptor interactions
1-(6-Chloro-1H-indol-3-yl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline Chloro-indole and phenyl groups Increased steric hindrance vs. azetidine Possible reduced membrane permeability
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride Tetrahydroisoquinoline Carboxylic acid at position 3 Ionizable group vs. nonpolar benzoyl-azetidine Higher solubility in aqueous media

Detailed Analysis of Structural Differences

Substituent Effects
  • Azetidine vs. Indole/Phenyl Groups : The target compound’s azetidine-benzoyl moiety introduces rigidity and moderate lipophilicity, whereas indole-containing analogs (e.g., ) have larger aromatic systems that may hinder membrane permeability or induce off-target interactions.
  • Carboxylic Acid Derivatives : Compounds like prioritize hydrogen bonding via ionizable groups, contrasting with the target’s emphasis on hydrophobic interactions.
Pharmacokinetic Implications
  • Solubility : The hydrochloride salt form of the target compound and improves aqueous solubility, whereas indole derivatives () may require formulation adjustments due to lower solubility.
  • Metabolic Stability : The trifluoromethyl group in both the target and resists oxidative metabolism, but the azetidine ring in the target could slow hepatic clearance compared to simpler substituents.

Similarity Scores and Limitations

provides similarity scores (0.91–0.98) for tetrahydroisoquinoline-carboxylic acid derivatives , but these compounds lack the azetidine-benzoyl motif. While high similarity scores suggest structural resemblance, critical functional group differences limit direct extrapolation of pharmacological data.

Biological Activity

The compound 2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure includes a trifluoromethyl group, an azetidine ring, and a tetrahydroisoquinoline moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available scientific literature.

  • Molecular Formula : C14H12F3N2O3
  • Molecular Weight : 344.31 g/mol
  • CAS Number : 2326702-04-7

The exact mechanism of action for this compound remains largely unexplored. However, similar compounds in its class have shown interactions with various biological targets:

  • Lipophilicity : The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
  • Potential Targets : It is hypothesized that the azetidine and tetrahydroisoquinoline moieties may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that compounds related to tetrahydroisoquinolines exhibit neuroprotective properties. For instance, studies on similar compounds have demonstrated:

  • Cell Viability : Compounds like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) show concentration-dependent effects on dopaminergic neurons. At lower concentrations, they may protect against neurotoxicity while higher concentrations lead to cell death through apoptosis .

2. Anticancer Activity

Preliminary data suggest that related compounds may possess anticancer properties:

  • Mechanisms : These compounds may induce apoptosis in cancer cells by modulating apoptotic pathways and influencing the expression of pro-apoptotic and anti-apoptotic proteins .

3. Antimicrobial Properties

Emerging studies indicate potential antimicrobial effects:

  • Target Interactions : The compound's structure suggests it could interact with microbial enzymes or receptors, although specific studies are needed to confirm these effects.

Case Studies and Research Findings

StudyFindings
Kotake et al. (1995)Found that 1BnTIQ levels were significantly higher in Parkinson's disease patients compared to controls, indicating its potential role in neurodegeneration .
Shavali and Ebadi (2003)Demonstrated that high concentrations of 1BnTIQ increased apoptosis markers in dopaminergic neurons, suggesting a dual role as both a neurotoxin and a neuroprotective agent at different concentrations .
Recent InvestigationsOngoing studies are focusing on elucidating the mechanisms of action for related compounds, particularly their interactions with specific molecular targets involved in cancer and microbial infections.

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride?

  • Methodological Answer : The compound can be synthesized via benzoylation of an azetidine intermediate. A general procedure involves reacting 1,2,3,4-tetrahydroisoquinoline derivatives with 3-(trifluoromethyl)benzoyl chloride in a polar aprotic solvent (e.g., 1,4-dioxane) under inert conditions. Stirring at room temperature overnight followed by ice-water quenching and filtration yields the crude product, which can be purified via recrystallization or chromatography . Computational reaction path search methods (e.g., quantum chemical calculations) can optimize reaction conditions by narrowing down optimal solvents, temperatures, and catalysts .

Q. How can researchers characterize the structural purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Analyze 1^1H and 13^{13}C spectra to confirm the presence of the azetidinyl, trifluoromethylbenzoyl, and tetrahydroisoquinoline moieties.
  • LC-MS : Verify molecular weight and detect impurities.
  • X-ray crystallography : Resolve crystal structure for absolute configuration confirmation (if crystalline).
    Cross-reference data with PubChem entries or structurally similar compounds (e.g., [3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, CAS 1261849-23-3]) to validate peaks .

Q. What solvents and storage conditions are optimal for maintaining the compound’s stability?

  • Methodological Answer : Store the hydrochloride salt in anhydrous conditions at -20°C to prevent hydrolysis. Use dimethyl sulfoxide (DMSO) or methanol for solubilization, as these minimize degradation. Conduct accelerated stability studies under varying pH (3–9) and temperatures (4–40°C) to assess degradation kinetics. Monitor via HPLC to identify decomposition products .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction pathway for synthesizing this compound?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., density functional theory) to model reaction intermediates and transition states. Use software like Gaussian or ORCA to predict activation energies and identify rate-limiting steps. Integrate machine learning to analyze historical reaction data (e.g., yields, solvents) and recommend optimal conditions. Experimental validation should follow, with iterative feedback into computational models to refine predictions .

Q. What strategies resolve contradictions in reported solubility data across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Conduct:
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity.
  • Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous phases.
  • Thermogravimetric analysis (TGA) : Detect solvent residues.
    Standardize solubility testing using the shake-flask method in buffered solutions (pH 1–7.4) at 25°C. Compare results with structurally analogous compounds (e.g., 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride, CAS 1260683-15-5) .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Use a combination of:
  • Surface plasmon resonance (SPR) : Screen for binding affinity to target proteins.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells.
  • Metabolomics : Track changes in metabolic pathways post-treatment.
    Cross-validate findings with molecular docking studies using the compound’s InChI key (if available) to predict binding poses in protein active sites .

Q. What experimental designs mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Implement flow chemistry for improved heat and mass transfer. Use membrane separation technologies (e.g., nanofiltration) to purify intermediates efficiently. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Compare scalability with similar azetidine-containing compounds (e.g., 3-(1-Azetidinylmethyl)phenylmethanone, CAS 898771-85-2) to identify bottlenecks .

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